4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a chemical compound . It is a quinolinemonocarboxylic acid and is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .
Synthesis Analysis
The synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives has been discussed in several publications . For instance, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be represented by the InChI code: 1S/C10H6ClNO3/c11-8-5-3-1-2-4-6 (5)12-9 (13)7 (8)10 (14)15/h1-4H, (H,12,13) (H,14,15) .
Chemical Reactions Analysis
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters show unusually high reactivity towards N-nucleophiles . They also react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid include a molecular weight of 223.62 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
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Synthesis of Fused Heterocycles
- Field : Organic Chemistry
- Application : 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles .
- Method : The synthetic approaches involve various reactions with quinolin-2-ones .
- Results : The synthesized heterocycles show unique biological activities .
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Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Field : Medicinal Chemistry
- Application : 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
- Method : A simpler, scalable, and efficient methodology was adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
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Inhibition of Acetylcholinesterase Enzyme
- Field : Biochemistry
- Application : New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized as potent inhibitors against acetylcholinesterase enzyme .
- Method : The specific method of synthesis is not mentioned in the available information .
- Results : The synthesized compounds have shown potential as acetylcholinesterase inhibitors .
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Inhibition of HIV-1 Integrase Strand Transfer
- Field : Virology
- Application : 4-Oxo-1,4-dihydroquinoline Carboxylic Acid is a novel HIV-1 integrase strand transfer inhibitor .
- Method : The specific method of synthesis and application is not mentioned in the available information .
- Results : The compound has shown potential as an inhibitor of HIV-1 integrase strand transfer .
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Synthesis of Thienoquinolines
- Field : Organic Chemistry
- Application : 4-Oxo-1,4-dihydroquinoline derivatives can be used in the synthesis of thienoquinolines .
- Method : The specific method involves treating the acid chloride, generated in situ with various amines .
- Results : The synthesized thienoquinolines can be used in further chemical reactions .
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Biological Activities of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, which can be synthesized from quinoline derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : The specific method of synthesis and application is not mentioned in the available information .
- Results : The synthesized indole derivatives have shown a wide range of biological activities .
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Synthesis of Tacrine Analogues
- Field : Medicinal Chemistry
- Application : New 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized as tacrine analogues .
- Method : The specific method of synthesis is not mentioned in the available information .
- Results : The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme .
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Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Field : Medicinal Chemistry
- Application : 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
- Method : A simpler, scalable, and efficient methodology was adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .
- Results : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
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Synthesis of 4-Hydroxy-2-Oxo-1,2,5,6,7,8-Hexahydro Derivatives
- Field : Organic Chemistry
- Application : 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydro derivatives are synthesized .
- Method : The specific method of synthesis is not mentioned in the available information .
- Results : The synthesized derivatives exceed the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac .
Safety And Hazards
Future Directions
The future directions for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could involve further exploration of their therapeutic potential . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
properties
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCNBKQOUPVIJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357001 | |
Record name | 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
99429-65-9 | |
Record name | 4-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99429-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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